molecular formula C20H24N2O B3830525 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one

Cat. No.: B3830525
M. Wt: 308.4 g/mol
InChI Key: MXWCNSJGEXNQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Introduction of the Phenylamino Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a phenylamino group, often using a palladium-catalyzed amination reaction.

    Addition of the Butanone Side Chain: The final step involves the alkylation of the quinoline derivative with a butanone group, typically using a Grignard reagent or an organolithium compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The phenylamino group can be substituted with other functional groups using electrophilic aromatic substitution reactions, often employing reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one can be compared with other similar compounds, such as:

    1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone:

    1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has additional methoxy groups, which may enhance its biological activity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-9-20(23)22-15(2)14-18(17-12-7-8-13-19(17)22)21-16-10-5-4-6-11-16/h4-8,10-13,15,18,21H,3,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWCNSJGEXNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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